molecular formula C18H18BrNO3 B8418991 1-(Benzyloxy)-4-bromo-2-cyclopentyl-5-nitrobenzene

1-(Benzyloxy)-4-bromo-2-cyclopentyl-5-nitrobenzene

Cat. No. B8418991
M. Wt: 376.2 g/mol
InChI Key: FEMBNHJMOXIKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-4-bromo-2-cyclopentyl-5-nitrobenzene is a useful research compound. Its molecular formula is C18H18BrNO3 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzyloxy)-4-bromo-2-cyclopentyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-bromo-2-cyclopentyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Benzyloxy)-4-bromo-2-cyclopentyl-5-nitrobenzene

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

1-bromo-5-cyclopentyl-2-nitro-4-phenylmethoxybenzene

InChI

InChI=1S/C18H18BrNO3/c19-16-10-15(14-8-4-5-9-14)18(11-17(16)20(21)22)23-12-13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2

InChI Key

FEMBNHJMOXIKCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-5-nitro-2-cyclopentylphenol (21.7 g, 75.9 mmol) and Cs2CO3 (29.7 g, 91.1 mmol) in DMF (190 mL) was added benzylbromide (14.6 g, 10.1 mL, 83.5 mmol) dropwise at room temperature. The reaction was stirred for 16 h. The reaction was diluted with water and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (ethyl acetate/hexane gradient) provided 1-(benzyloxy)-4-bromo-2-cyclopentyl-5-nitrobenzene (28.0 g, 98% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.56 (d, J=10.6 Hz, 2H), 7.51-7.37 (m, 5H), 5.14 (s, 2H), 3.44-3.35 (m, 1H), 2.12-2.05 (m, 2H), 1.86-1.55 (m, 6H).
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21.7 g
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29.7 g
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10.1 mL
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190 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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